molecular formula C13H22N4O B7459517 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea

1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea

Cat. No.: B7459517
M. Wt: 250.34 g/mol
InChI Key: NMBYKCVBADOTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a pyrazolyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea typically involves the reaction of cyclohexyl isocyanate with 1-(1H-pyrazol-1-yl)propan-2-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with different functional groups replacing the pyrazolyl group.

Scientific Research Applications

1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pyrazolyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can be compared with other urea derivatives and pyrazole-containing compounds. Some similar compounds include:

    1-cyclohexyl-3-[1-(1H-imidazol-1-yl)propan-2-yl]urea: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-cyclohexyl-3-[1-(1H-triazol-1-yl)propan-2-yl]urea: Contains a triazole ring instead of a pyrazole ring.

    1-cyclohexyl-3-[1-(1H-benzimidazol-1-yl)propan-2-yl]urea: Features a benzimidazole ring in place of the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-(1-pyrazol-1-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-11(10-17-9-5-8-14-17)15-13(18)16-12-6-3-2-4-7-12/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBYKCVBADOTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.